molecular formula C8H8N2O2 B561516 Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 19762-23-3

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B561516
CAS No.: 19762-23-3
M. Wt: 164.164
InChI Key: UPMVPVFHKVLIBS-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethynyl group and the carboxylate ester functionality adds to its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of a suitable hydrazine derivative with an alkyne and a carboxylate ester precursor. One common method involves the condensation of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of a solvent such as toluene and dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Uniqueness: Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The ethynyl group can participate in unique chemical reactions and interactions that are not possible with other substituents.

Biological Activity

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate (ME-EtMPC) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and various applications supported by recent research findings.

Chemical Structure and Properties

ME-EtMPC is characterized by the presence of a pyrazole ring , an ethynyl group , and a carboxylate ester functional group . The molecular formula is C7H7N2O2C_7H_7N_2O_2, with a molecular weight of approximately 151.14 g/mol. The ethynyl group enhances its reactivity and potential interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Target Interactions

Pyrazole derivatives, including ME-EtMPC, interact with various biological targets such as enzymes and receptors. They have been studied for their roles in treating inflammatory diseases, cancer, and bacterial infections. The interactions often lead to significant alterations in cellular functions.

Biochemical Pathways

The biological activities of ME-EtMPC are mediated through several pathways:

  • Anti-inflammatory Activity : ME-EtMPC has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. Research indicates that pyrazole derivatives can exhibit selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs .
  • Antimicrobial Properties : Preliminary studies suggest that ME-EtMPC may possess antimicrobial properties against various pathogens. Its unique structure allows it to interact effectively with microbial targets.

Case Studies

Recent research has highlighted the following findings related to ME-EtMPC:

  • Anti-inflammatory Efficacy : In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, ME-EtMPC demonstrated significant inhibition of edema in animal models. The compound's IC50 value for COX-2 inhibition was reported to be lower than that of traditional NSAIDs like diclofenac .
  • Safety Profile : Histopathological examinations indicated minimal degenerative changes in organs following treatment with ME-EtMPC, suggesting a favorable safety profile compared to other compounds in its class .
  • Antimicrobial Activity : In vitro studies showed that ME-EtMPC exhibited antimicrobial activity against specific strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis

To contextualize the activity of ME-EtMPC, it is beneficial to compare it with similar pyrazole derivatives:

Compound NameCOX-2 Inhibition IC50 (µM)Antimicrobial ActivityUnique Features
This compound0.034YesEthynyl group enhances reactivity
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate0.052ModerateHydroxy group instead of ethynyl
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate0.045LowDifluoromethyl substituent

Applications in Research and Industry

ME-EtMPC serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into material science due to its unique electronic properties derived from the ethynyl group.

Properties

IUPAC Name

methyl 5-ethynyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-6-5-7(8(11)12-3)9-10(6)2/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVPVFHKVLIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19762-23-3
Record name methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
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